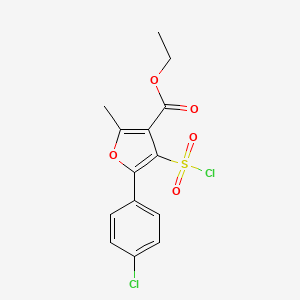
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate, or 5-Cl-4-CS-MF-3-COOEt, is an organic compound that has been used in scientific research for a variety of applications. It is a synthetic compound with a wide range of potential uses and applications. 5-Cl-4-CS-MF-3-COOEt has been used in research to study the biochemical and physiological effects of various compounds, as well as to explore the mechanisms of action of certain drugs and chemicals. In addition, 5-Cl-4-CS-MF-3-COOEt has been used in laboratory experiments to study the advantages and limitations of various compounds and processes.
Wirkmechanismus
The mechanism of action of 5-Cl-4-CS-MF-3-COOEt is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the biosynthesis of prostaglandins. In addition, 5-Cl-4-CS-MF-3-COOEt is believed to act as an agonist of certain receptors, such as the histamine H1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
5-Cl-4-CS-MF-3-COOEt has been studied for its biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the biosynthesis of prostaglandins. In addition, 5-Cl-4-CS-MF-3-COOEt has been shown to act as an agonist of certain receptors, such as the histamine H1 receptor, which is involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-Cl-4-CS-MF-3-COOEt has several advantages for use in laboratory experiments. The compound is relatively stable, and can be synthesized in a relatively simple manner. In addition, the compound is relatively non-toxic and has a low potential for causing adverse effects. However, the compound is not very soluble in water, and may require the use of solvents for effective use in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-Cl-4-CS-MF-3-COOEt. These include further studies on the compound’s biochemical and physiological effects, as well as its mechanisms of action. In addition, further research could be conducted on the compound’s potential applications in drug development and drug delivery. Finally, further studies could be conducted on the advantages and limitations of 5-Cl-4-CS-MF-3-COOEt for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-Cl-4-CS-MF-3-COOEt has been used in scientific research for a variety of applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to explore the mechanisms of action of certain drugs and chemicals. In addition, 5-Cl-4-CS-MF-3-COOEt has been used in laboratory experiments to study the advantages and limitations of various compounds and processes.
Eigenschaften
IUPAC Name |
ethyl 5-(4-chlorophenyl)-4-chlorosulfonyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O5S/c1-3-20-14(17)11-8(2)21-12(13(11)22(16,18)19)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEXBUHVPPZMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371328 | |
| Record name | Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-30-1 | |
| Record name | Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1620552.png)
![Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate](/img/structure/B1620556.png)
![4-chloro-2-(2,4-dichlorobenzyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1620557.png)
![5-(Chloromethyl)-3-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1620558.png)



![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide](/img/structure/B1620562.png)

![1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B1620566.png)